5H-indeno[1,2-b]pyridin-4-amine 5H-indeno[1,2-b]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 340025-26-5
VCID: VC15991528
InChI: InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14)
SMILES:
Molecular Formula: C12H10N2
Molecular Weight: 182.22 g/mol

5H-indeno[1,2-b]pyridin-4-amine

CAS No.: 340025-26-5

Cat. No.: VC15991528

Molecular Formula: C12H10N2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

5H-indeno[1,2-b]pyridin-4-amine - 340025-26-5

Specification

CAS No. 340025-26-5
Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
IUPAC Name 5H-indeno[1,2-b]pyridin-4-amine
Standard InChI InChI=1S/C12H10N2/c13-11-5-6-14-12-9-4-2-1-3-8(9)7-10(11)12/h1-6H,7H2,(H2,13,14)
Standard InChI Key HCVUSBQWYQPPPW-UHFFFAOYSA-N
Canonical SMILES C1C2=CC=CC=C2C3=NC=CC(=C31)N

Introduction

Structural and Chemical Identity

Core Framework and Nomenclature

5H-Indeno[1,2-b]pyridin-4-amine features a fused bicyclic system comprising:

  • An indene moiety (two benzene rings fused in a naphthalene-like arrangement)

  • A pyridine ring substituted with an amine group at position 4

The parent compound, 5H-indeno[1,2-b]pyridine, is alternatively named 4-azafluorene, reflecting its structural similarity to fluorene with a nitrogen atom replacing a carbon at position 4 . The amine derivative introduces an additional functional group at this position, likely influencing electronic distribution and reactivity.

Molecular Descriptors

While exact data for the amine derivative is unavailable, the parent compound provides a foundational reference:

PropertyValue (Parent Compound)Method/Source
Molecular formulaC₁₂H₉NNIST WebBook
Molecular weight167.21 g/molChemsrc
Density1.181 g/cm³Chemsrc
Boiling point306°CChemsrc
Flash point144°CChemsrc
Vapor pressure (25°C)0.00143 mmHgChemsrc

The amine derivative’s physicochemical properties would differ due to hydrogen-bonding capabilities and increased polarity from the -NH₂ group.

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The parent indenopyridine scaffold is efficiently constructed via four-component cyclocondensation:

  • Reactants: Aromatic aldehydes, 1,3-indanedione, β-ketoesters, ammonium acetate

  • Catalyst: Tribromomelamine (TBM) under solvent-free conditions

  • Conditions: Neat, 80–100°C, 45–90 minutes

  • Yield: 82–94% for 4-aryl derivatives

Adapting this protocol for 5H-indeno[1,2-b]pyridin-4-amine would require substituting ammonium acetate with a primary amine source or introducing nitration followed by reduction.

Classical Cyclization Approaches

Early synthetic routes to indenopyridines involved:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with cyclic ketones .

  • Diels-Alder Reactions: Cycloaddition of pyridine-containing dienes with appropriate dienophiles .

These methods typically require harsh conditions (e.g., strong acids, high temperatures) and yield ≤65% , making MCRs preferable for scalability.

Chromatographic Characterization

Gas chromatography (GC) data for the parent compound across non-polar stationary phases provides benchmarks for analyzing the amine derivative:

Column PhaseLength (m)Carrier GasRetention Index (I)Reference
SE-5212.0H₂279.54Hasegawa et al.
OV-10125.0He278.75Blanco et al.
DB-530.0H₂279.44Rostad et al.

The amine’s higher polarity would likely reduce retention indices on non-polar columns compared to the parent compound.

Analytical and Industrial Considerations

Spectroscopic Fingerprints

  • Mass Spectrometry: Parent compound shows molecular ion at m/z 167.073 (C₁₂H₉N⁺) . The amine derivative would exhibit a base peak at m/z 168.089 (C₁₂H₁₀N₂⁺).

  • ¹H NMR: Parent system displays aromatic protons at δ 7.2–8.5 ppm . The amine proton would appear as a broad singlet near δ 5.5 ppm (exchangeable).

Industrial Scalability Challenges

  • Catalyst Recovery: Tribromomelamine (TBM) in MCRs offers recyclability up to 5 cycles without yield loss .

  • Purification: Column chromatography remains necessary due to polar byproducts; amine derivatives may require ion-exchange resins.

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